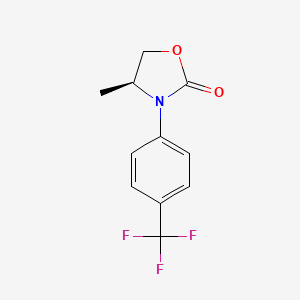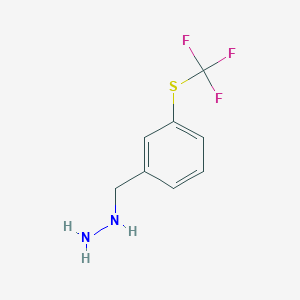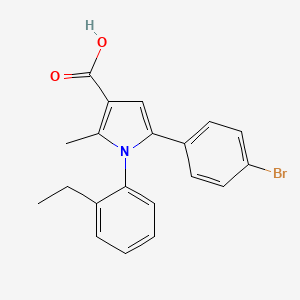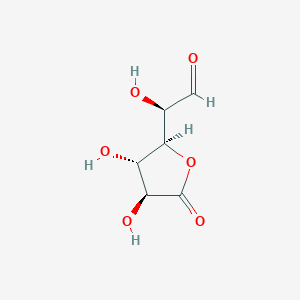
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one is a heterocyclic organic compound that features a pyridinone core substituted with a tetrahydrofuran-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one typically involves the reaction of 6-hydroxy-2-pyridone with tetrahydrofuran-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridinone ring can be reduced to a piperidone ring using reducing agents such as lithium aluminum hydride.
Substitution: The tetrahydrofuran-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Oxo-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one.
Reduction: 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)piperidin-2-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Applications De Recherche Scientifique
6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-pyridone: Lacks the tetrahydrofuran-2-yloxy group, making it less versatile in certain chemical reactions.
4-Hydroxy-2-pyridone: Similar core structure but different substitution pattern, leading to different chemical and biological properties.
Tetrahydrofuran-2-yl chloride: Used as a reagent in the synthesis of 6-Hydroxy-4-((tetrahydrofuran-2-yl)oxy)pyridin-2(1H)-one.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a tetrahydrofuran-2-yloxy group on the pyridinone core
Propriétés
Formule moléculaire |
C9H11NO4 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
6-hydroxy-4-(oxolan-2-yloxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H11NO4/c11-7-4-6(5-8(12)10-7)14-9-2-1-3-13-9/h4-5,9H,1-3H2,(H2,10,11,12) |
Clé InChI |
HAMDZOSEANAWTO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)OC2=CC(=O)NC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)


![4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862126.png)









